1,6-Naphthyridine-4-carboxylic acid hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of 1,6-naphthyridine-4-carboxylic acid hydrochloride is C9H6N2O2.ClH. It consists of a fused-ring system resulting from the fusion of two pyridines through adjacent carbon atoms. The compound can be considered the naphthalene analog of pyridine, with one nitrogen atom in each ring .
Physical and Chemical Properties Analysis
Scientific Research Applications
Biological Activities and Therapeutic Applications
Naphthyridine derivatives, including those structurally similar or related to 1,6-Naphthyridine-4-carboxylic acid hydrochloride, exhibit a wide range of biological activities, making them potent scaffolds in therapeutic and medicinal research. The broad spectrum of activities primarily includes antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. These compounds have also shown potential in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Additionally, their applications extend to anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and antioxidant activities, among others. The versatility of naphthyridine derivatives underscores their significance in drug discovery and development (Madaan et al., 2015).
Mechanisms of Action and Future Research Directions
The diverse biological activities of naphthyridine derivatives are attributed to their ability to interact with various biological targets, including enzymes, ion channels, receptors, and DNA. These interactions often involve inhibition or modulation of activity, contributing to the observed therapeutic effects. The literature suggests that further exploration of naphthyridine scaffolds could lead to the development of new derivatives with enhanced or novel biological activities. This potential for innovation highlights the importance of continued research in synthesizing new compounds and evaluating their biological properties for various therapeutic applications (Gurjar & Pal, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
1,6-Naphthyridine-4-carboxylic acid hydrochloride is a pharmacologically active compound with a variety of applications It has been identified as a novel scaffold for the inhibition of c-met kinase related cancer activity .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. For instance, in the context of cancer treatment, it has been found to inhibit c-Met kinase, an enzyme that plays a crucial role in the growth and spread of cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in cell growth and proliferation, given its anticancer activity . The downstream effects of these interactions could include the inhibition of cancer cell growth and the prevention of metastasis .
Result of Action
The molecular and cellular effects of this compound’s action are likely to involve the inhibition of cancer cell growth and the prevention of metastasis, given its identified anticancer activity .
Biochemical Analysis
Biochemical Properties
1,6-Naphthyridine-4-carboxylic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a scaffold for the inhibition of c-Met kinase, which is related to cancer activity . The compound’s interactions with enzymes and proteins often involve binding to active sites, leading to inhibition or activation of the enzyme’s function. These interactions are crucial for its potential therapeutic applications.
Cellular Effects
This compound exhibits various effects on different types of cells and cellular processes. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, its role as a c-Met kinase inhibitor can lead to the suppression of cancer cell proliferation. Additionally, the compound’s impact on gene expression can result in altered cellular responses, contributing to its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to inhibit c-Met kinase is attributed to its binding to the enzyme’s active site, preventing substrate access and subsequent catalytic activity . This inhibition can lead to downstream effects on cell signaling pathways and gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under normal storage conditions . Long-term effects on cellular function, observed in both in vitro and in vivo studies, may vary depending on the experimental conditions and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of cancer cell proliferation . At higher doses, toxic or adverse effects may be observed. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity . Understanding these pathways is essential for optimizing its therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization . These interactions can affect its accumulation in target tissues, influencing its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and subsequent biological effects.
Properties
IUPAC Name |
1,6-naphthyridine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2.ClH/c12-9(13)6-1-4-11-8-2-3-10-5-7(6)8;/h1-5H,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTJKUXEXJUULI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=CN=CC2=C1C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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